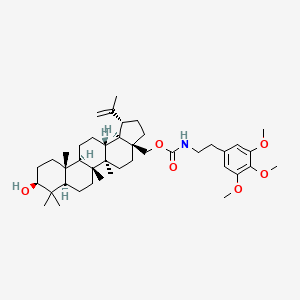
Alternariol, methyl ether-13C15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alternariol, methyl ether-13C15: is a labeled compound derived from alternariol methyl ether. Alternariol and its derivatives are mycotoxins produced by fungi of the genus Alternaria. These compounds are commonly found as contaminants in food products such as fruits, vegetables, cereals, and grains. Alternariol methyl ether is known for its cytotoxic properties and potential carcinogenic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alternariol methyl ether can be synthesized through various methods, including high-performance liquid chromatography (HPLC). A solvent system is developed for the isolation of alternariol, alternariol methyl ether, and altenuene using either a semipreparative or a preparative HPLC column . The compound can also be isolated from the endophytic fungus Alternaria alternata using crystallization techniques .
Industrial Production Methods: Industrial production of alternariol methyl ether involves the cultivation of Alternaria fungi under controlled conditions to produce the mycotoxin. The compound is then extracted and purified using chromatographic techniques such as HPLC.
Analyse Des Réactions Chimiques
Types of Reactions: Alternariol methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize alternariol methyl ether.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield hydroquinones.
Applications De Recherche Scientifique
Chemistry: Alternariol methyl ether is used as a reference standard in analytical chemistry for the detection and quantification of mycotoxins in food products. It is also employed in studying the chemical properties and reactivity of mycotoxins.
Biology: In biological research, alternariol methyl ether is used to study its cytotoxic effects on various cell lines. It has been shown to induce apoptosis and affect cell viability in human intestinal epithelial cells and hepatocytes .
Medicine: Studies have shown that it can induce apoptosis and inhibit cell proliferation in cancer cells .
Industry: In the food industry, alternariol methyl ether is used to monitor and control mycotoxin contamination in food products. It is also employed in developing methods for detecting and mitigating mycotoxin contamination.
Mécanisme D'action
Alternariol methyl ether exerts its effects through various molecular targets and pathways. It induces cytochrome P450 1A1 and apoptosis in murine hepatoma cells dependent on the aryl hydrocarbon receptor . The compound also generates reactive oxygen species, leading to oxidative stress and mitochondrial dysfunction, which contribute to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Alternariol: Another mycotoxin produced by Alternaria fungi, known for its cytotoxic and genotoxic effects.
Altenuene: A mycotoxin with similar properties to alternariol and alternariol methyl ether.
Tenuazonic Acid: A mycotoxin produced by Alternaria fungi, known for its cytotoxic and antimicrobial properties.
Uniqueness: Alternariol methyl ether is unique due to its specific molecular structure and the presence of a methyl ether group. This structural difference contributes to its distinct chemical properties and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H12O5 |
|---|---|
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
3,7-dihydroxy-9-(113C)methoxy-1-(113C)methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clé InChI |
LCSDQFNUYFTXMT-ZXHBNDFJSA-N |
SMILES isomérique |
[13CH3][13C]1=[13CH][13C](=[13CH][13C]2=[13C]1[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)O[13CH3])O)[13C](=O)O2)O |
SMILES canonique |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


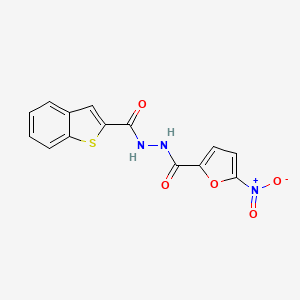

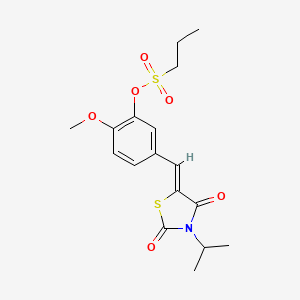
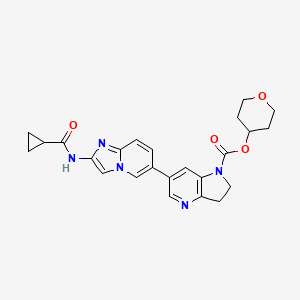
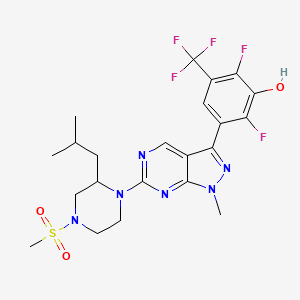
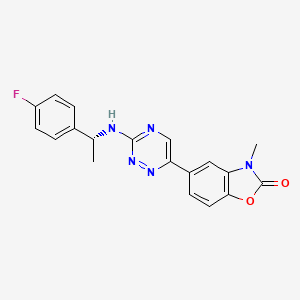
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
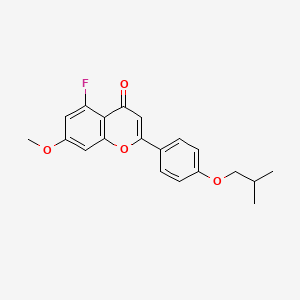
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
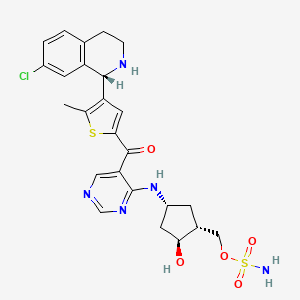
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
